Lipophilicity (LogP) Reduction of ~1.2 Units Compared to Des-methyl Analog for Enhanced Aqueous Solubility in Reaction Media
The LogP of 1-(2,4-Dinitrophenyl)-4-methylpiperazine is 1.2548, which is approximately 1.2 units lower than the LogP of 2.43 for 1-(2,4-Dinitrophenyl)piperazine (des-methyl analog) . This significant difference in lipophilicity is due to the presence of the N-methyl group, which increases basicity and reduces overall hydrophobicity .
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.2548 |
| Comparator Or Baseline | 1-(2,4-Dinitrophenyl)piperazine: LogP 2.43 (ChemSpider ACD/LogP) |
| Quantified Difference | ~1.1752 lower LogP |
| Conditions | Predicted values from ACD/Labs and vendor specifications |
Why This Matters
This lower LogP translates to improved aqueous solubility, which can be crucial for achieving higher conversion rates in reactions conducted in polar or aqueous-organic solvent mixtures.
